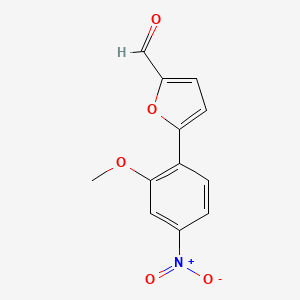

5-(2-Methoxy-4-nitrophenyl)furan-2-carbaldehyd

Übersicht

Beschreibung

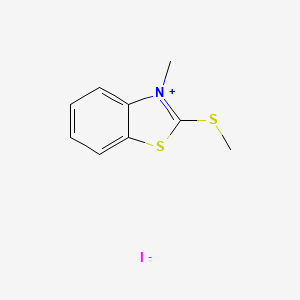

5-(2-Methoxy-4-nitrophenyl)furan-2-carbaldehyde is a useful research compound. Its molecular formula is C12H9NO5 and its molecular weight is 247.2 g/mol. The purity is usually 95%.

BenchChem offers high-quality 5-(2-Methoxy-4-nitrophenyl)furan-2-carbaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-(2-Methoxy-4-nitrophenyl)furan-2-carbaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Antimycobakterielle Mittel

5-Phenyl-furan-2-carbonsäuren, die strukturell dem “5-(2-Methoxy-4-nitrophenyl)furan-2-carbaldehyd” ähnlich sind, haben sich als eine neue, vielversprechende Klasse von Antimycobakterienmitteln herauskristallisiert . Sie haben die Fähigkeit, die Eisenhomöostase zu stören, die für das Überleben und die Proliferation von Mykobakterien entscheidend ist .

Inhibitoren der Salicylat-Synthase MbtI

Furan-basierte Verbindungen wurden als Inhibitoren der Salicylat-Synthase MbtI aus Mycobacterium tuberculosis identifiziert . MbtI ist an der Biosynthese spezifischer Siderophore beteiligt, die die Versorgung mit Eisen in Mycobacterium tuberculosis gewährleisten .

Herstellung von Biokraftstoff

Furfural, eine Verbindung, die mit “this compound” verwandt ist, kann zur Herstellung des Biokraftstoffs 2-Methylfuran verwendet werden . Dieser Prozess beinhaltet die Hydrierung von Furfural in der Gasphase über kupferhaltigen Katalysatoren .

Herstellung von Furfurylalkohol

Furfural kann auch einer Hydrierung unterzogen werden, um Furfurylalkohol als Hauptprodukt zu bilden . Furfurylalkohol wird bei der Herstellung von Harzen sowie als Netzmittel und Lösungsmittel für Harzüberzüge, Nitrocellulose, Celluloseacetat und andere lösliche Farbstoffe verwendet .

Herstellung von Gelvorläufern

Furfural kann zur Herstellung von Gelvorläufern für Phenol-Furfural-Aerogele verwendet werden . Diese Aerogele haben potenzielle Anwendungen in der Isolierung, Katalyse und Sensorik .

6. Bestimmung der Verbrennungs- und Bildungsenthalpien Verbindungen, die dem “this compound” ähnlich sind, wurden verwendet, um ihre Verbrennungs- und Bildungsenthalpien im kondensierten Zustand zu bestimmen . Diese Informationen sind entscheidend für das Verständnis der thermodynamischen Eigenschaften dieser Verbindungen .

Wirkmechanismus

Target of Action

Similar compounds, such as indole derivatives, have been found to bind with high affinity to multiple receptors , suggesting that this compound may also interact with various biological targets.

Mode of Action

It’s known that benzylic halides, which are structurally similar, typically react via an sn1 pathway, via the resonance-stabilized carbocation . This suggests that 5-(2-Methoxy-4-nitrophenyl)furan-2-carbaldehyde might interact with its targets in a similar manner.

Biochemical Pathways

Compounds with similar structures have been found to exhibit diverse biological activities, affecting various biochemical pathways .

Pharmacokinetics

The compound’s physical properties, such as its molecular weight (24721) and melting point (103-104°C), suggest that it may have reasonable bioavailability .

Result of Action

Similar compounds have been found to exhibit diverse biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Action Environment

It’s known that the compound is stable at room temperature , suggesting that it may be relatively stable under various environmental conditions.

Biochemische Analyse

Biochemical Properties

The biochemical properties of 5-(2-Methoxy-4-nitrophenyl)furan-2-carbaldehyde are not fully understood yet. It is known that furan derivatives can interact with various enzymes, proteins, and other biomolecules . The nature of these interactions is likely dependent on the specific functional groups present in the compound, including the methoxy, nitro, and aldehyde groups .

Molecular Mechanism

The molecular mechanism of action of 5-(2-Methoxy-4-nitrophenyl)furan-2-carbaldehyde is not well understood. It is likely that the compound exerts its effects at the molecular level through binding interactions with biomolecules, potential enzyme inhibition or activation, and changes in gene expression .

Eigenschaften

IUPAC Name |

5-(2-methoxy-4-nitrophenyl)furan-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9NO5/c1-17-12-6-8(13(15)16)2-4-10(12)11-5-3-9(7-14)18-11/h2-7H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BEHUPCUZFVRRTD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)[N+](=O)[O-])C2=CC=C(O2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90351058 | |

| Record name | 5-(2-methoxy-4-nitrophenyl)furan-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90351058 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

299202-82-7 | |

| Record name | 5-(2-methoxy-4-nitrophenyl)furan-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90351058 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Bicyclo[2.2.2]octane-2,3-dicarboxylic anhydride](/img/structure/B1605231.png)

![[Amino(ethoxy)methylidene]propanedinitrile](/img/structure/B1605235.png)